molecular formula C18H17F2NO B1325695 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-90-6

3,5-Difluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325695
M. Wt: 301.3 g/mol
InChI Key: GXPQFCCEPZNKFJ-UHFFFAOYSA-N
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Description

“3,5-Difluoro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (3,5-difluorophenyl) [2- (1-pyrrolidinylmethyl)phenyl]methanone . It has a molecular weight of 301.34 g/mol.


Molecular Structure Analysis

This compound contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings . It also contains a total of 39 atoms, including 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

1. Water Treatment and Environmental Impact

Benzophenone-3 (BP-3), a compound related to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, has been studied for its presence in aquatic environments and its potential impact on water quality and human health. Research by Yang and Ying (2013) focused on the oxidation of BP-3 by aqueous ferrate(VI) to understand reaction kinetics, identify reaction products, and evaluate the efficiency of BP-3 removal during water treatment with Fe(VI) (Yang & Ying, 2013). Additionally, Cao et al. (2021) studied the oxidation of BP-3 in aqueous solution by potassium permanganate, examining factors like pH and temperature on BP-3 degradation efficiency (Cao et al., 2021).

2. Photochemical Properties and Applications

The photochemical properties of benzophenone photophores, which are structurally similar to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, have been extensively researched. Dormán et al. (2016) explored the applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science, highlighting its unique properties and practical advantages (Dormán et al., 2016).

3. Photocatalytic Degradation

Studies have also investigated the photocatalytic degradation of BP-3, a closely related compound. Zúñiga-Benítez et al. (2016) addressed the photocatalytic degradation of BP3 using titanium dioxide particles in aqueous solutions, considering various operating parameters (Zúñiga-Benítez et al., 2016). Moreover, Hei et al. (2005) explored the [2 + 2] photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone and its derivatives, including difluoro benzophenone, revealing temperature-dependent regioselectivity (Hei et al., 2005).

4. Cytotoxicity and Environmental Safety

Research on BP-3, similar to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, includes studies on its cytotoxicity and environmental safety. Utsunomiya et al. (2019) evaluated the cytotoxicity of BP-3 against rat thymocytes, revealing significant cell mortality and oxidative stress associated with increased intracellular Zn2+ levels (Utsunomiya et al., 2019).

5. Sunscreen and Cosmetic Products

Liao and Kannan (2014) investigated the occurrence and concentrations of BP-3 in personal care products from China and the United States, highlighting the widespread use of this compound in sunscreens and cosmetics and assessing human exposure (Liao & Kannan, 2014).

Safety And Hazards

The safety data sheets for this compound are not provided in the search results .

Future Directions

The future directions or potential applications for this compound are not provided in the search results .

properties

IUPAC Name

(3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPQFCCEPZNKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643224
Record name (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-90-6
Record name (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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